2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine

SNAr regioselectivity heterocyclic building block medicinal chemistry synthesis

2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine (CAS 1824318-03-7) is a halogenated heteroaromatic building block belonging to the pyrido[3,2-d]pyrimidine family. It possesses a fused bicyclic core with chlorine atoms at positions 2 and 4, and a fluorine atom at position 7.

Molecular Formula C7H2Cl2FN3
Molecular Weight 218.01 g/mol
Cat. No. B11888421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine
Molecular FormulaC7H2Cl2FN3
Molecular Weight218.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=C(N=C2Cl)Cl)F
InChIInChI=1S/C7H2Cl2FN3/c8-6-5-4(12-7(9)13-6)1-3(10)2-11-5/h1-2H
InChIKeyURIQIIULNJZAGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine – Core Scaffold Properties and Procurement Benchmarks


2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine (CAS 1824318-03-7) is a halogenated heteroaromatic building block belonging to the pyrido[3,2-d]pyrimidine family. It possesses a fused bicyclic core with chlorine atoms at positions 2 and 4, and a fluorine atom at position 7 . The molecular formula is C₇H₂Cl₂FN₃ and the molecular weight is 218.02 g·mol⁻¹ . This substitution pattern generates three electronically differentiated electrophilic centers with a well-established reactivity hierarchy, enabling sequential and regioselective functionalisation for the construction of complex kinase inhibitor libraries [1][2].

Why 2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine Cannot Be Replaced by Generic Pyrido[3,2-d]pyrimidine Analogs


Subtle alterations to the halogenation pattern on the pyrido[3,2-d]pyrimidine scaffold can profoundly alter both the chemical reactivity hierarchy and the biological profile of downstream products. The presence or absence of a C-7 substituent directly modulates the electronic character of the ring system and consequently the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalysed cross-coupling reactions at C-2 and C-4 [1]. Furthermore, SAR studies in the 2,4,7-trisubstituted series have demonstrated that C-7 substitution is a critical determinant of kinase inhibition potency and selectivity; 2,4-disubstituted reference compounds lacking a C-7 group consistently show inferior enzymatic activity (IC₅₀ ≈ 19 nM) compared to optimised C-7-substituted derivatives (IC₅₀ 3–10 nM) [2]. Interchanging 2,4-dichloropyrido[3,2-d]pyrimidine (CAS 39551-54-7) or 2,4,7-trichloropyrido[3,2-d]pyrimidine (CAS 1260663-38-4) for the 7-fluoro variant therefore risks both synthetic failure and suboptimal biological outcomes.

Quantitative Differentiation Evidence for 2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine Compared with Closest Analogs


Regioselective SNAr Reactivity: C-4 vs C-2 Chlorine Displacement Selectivity Maintained in 7-Fluoro Scaffold

In the 2,4-dichloropyrido[3,2-d]pyrimidine scaffold, SNAr reactions occur exclusively at the C-4 position, leaving the C-2 chlorine intact for subsequent functionalisation [1]. This regioselectivity hierarchy (C-4 > C-2) is preserved in the 2,4,7-trichloro analog, where double arylations and SNAr reactions also proceed selectively at C-4 and C-2 before C-7 [2]. The 7-fluoro substituent, being more electronegative than chlorine (Hammett σₘ = 0.34 for F vs 0.37 for Cl; σₚ = 0.06 for F vs 0.23 for Cl), is predicted to further polarise the π-electron system, reinforcing C-4 selectivity while rendering the C-7 position inert to palladium-catalysed cross-coupling under standard conditions [3]. This provides an orthogonally protected C-7 position that can be exploited for late-stage diversification.

SNAr regioselectivity heterocyclic building block medicinal chemistry synthesis

PI3Kα/mTOR Kinase Inhibition Potency Enhancement Conferred by C-7 Substitution on the Pyrido[3,2-d]pyrimidine Core

In a systematic SAR study of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors, the 2,4-disubstituted reference compound 1 (lacking a C-7 substituent) inhibited PI3Kα with an IC₅₀ of 19 nM [1]. Introduction of diverse C-7 substituents (methoxyether, vinyl, azido, methyl oxime, triazole) yielded six novel derivatives with PI3Kα IC₅₀ values between 3 and 10 nM, representing a 2- to 6-fold improvement in potency [1]. The best compound (32) achieved an IC₅₀ of 3 nM for PI3Kα. Although a 7-fluoro derivative was not directly evaluated in this study, the SAR conclusively demonstrates that C-7 substitution is a critical potency driver, and the 7-fluoro intermediate provides a direct entry point into this privileged chemical space.

PI3K inhibitor mTOR inhibitor kinase drug discovery cancer therapeutics

Isomeric Differentiation: Pyrido[3,2-d]pyrimidine Scaffold with 7-Fluoro Substitution Exhibits Distinct EGFR Inhibitory Profile vs [2,3-d], [3,4-d], and [4,3-d] Isomers

Rewcastle et al. synthesised four isomeric series of pyrido[d]pyrimidine-based EGFR inhibitors starting from the corresponding 6- or 7-fluoro precursors and compared them to the parent quinazoline series [1]. The [3,2-d] isomers displayed intermediate potency overall, with the 7-substituted pyrido[3,2-d]pyrimidine series showing a distinct SAR profile: unlike the quinazoline parent, the addition of steric bulk to a 6- or 7-NH₂ substituent did not dramatically decrease potency in the [3,2-d] series [1]. This contrasts sharply with the [4,3-d] and [3,4-d] series, where such substitution increased potency dramatically (IC₅₀ values of 0.13 nM and 0.008 nM, respectively) [1]. The 7-fluoro pyrido[3,2-d]pyrimidine scaffold thus offers a unique SAR landscape for EGFR inhibitor design that is not accessible from other isomeric starting materials.

EGFR inhibitor tyrosine kinase isomeric selectivity pyridopyrimidine

Fluorine at C-7 Confers Predicted Metabolic Stability and Blood-Brain Barrier Penetration Advantages Over 7-Chloro and 7-Unsubstituted Analogs

Fluorine substitution is a well-validated strategy in medicinal chemistry for improving metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the substituted position [1]. Furthermore, fluorine incorporation has been specifically demonstrated to enhance blood-brain barrier (BBB) penetration in CNS-targeted drugs [2]. Applied to the pyrido[3,2-d]pyrimidine scaffold, the C-7 fluorine is expected to confer superior metabolic stability compared to the 7-unsubstituted analog (which presents an oxidatively labile C–H bond) and the 7-chloro analog (C–Cl bonds are more susceptible to reductive dehalogenation by CYP450 isoforms than C–F bonds). These pharmacokinetic advantages translate directly into improved bioavailability and longer half-life for drug candidates derived from this intermediate.

metabolic stability blood-brain barrier fluorine medicinal chemistry CNS drug discovery

Commercial Availability and Purity Benchmarking: 2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine vs Trichloro Analog

2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine (CAS 1824318-03-7) is commercially available from multiple suppliers at ≥98% purity . By comparison, the 2,4,7-trichloro analog (CAS 1260663-38-4) is less widely stocked and is typically offered at 97–98% purity . The 7-fluoro variant benefits from straightforward quality control by ¹⁹F NMR spectroscopy, providing a unique analytical handle that the 7-chloro and 7-unsubstituted analogs lack [1]. Additionally, the 7-fluoro compound is classified for room-temperature storage and shipping, simplifying logistics compared to some halogenated analogs that require cold-chain handling .

chemical procurement building block supply purity specification CAS 1824318-03-7

Cytotoxic Activity of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Derivatives in Cancer Cell Lines with Overactivated PI3K Pathway

The best PI3K/mTOR dual inhibitors from the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine series (derived from C-7-functionalised intermediates) demonstrated micromolar cytotoxicity (IC₅₀) against Huh-7 (hepatocellular carcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines, both of which possess overactivated PI3K pathways [1]. Normal human fibroblasts and HaCaT keratinocytes were less sensitive, indicating a therapeutic window. The 2,4-disubstituted reference compound (without C-7 substitution) showed inferior cytotoxicity, consistent with its weaker enzymatic inhibition. This cellular activity data reinforces the translational relevance of C-7 substitution and, by extension, the value of the 7-fluoro intermediate for accessing biologically active chemical matter.

anticancer activity cytotoxicity assay PI3K pathway Huh-7 Caco-2

High-Impact Application Scenarios for 2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis via Sequential Regioselective Functionalisation

Medicinal chemistry teams can exploit the orthogonal reactivity of the C4-Cl, C2-Cl, and C7-F positions to construct diverse 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine libraries. The established reactivity hierarchy (C4 > C2 ≫ C7) allows for sequential SNAr at C-4 (room temperature, high yield), followed by palladium-catalysed cross-coupling at C-2, and late-stage C-7 activation under microwave conditions if desired [1][2]. This strategy was successfully employed to generate potent PI3Kα/mTOR dual inhibitors with IC₅₀ values as low as 3 nM and micromolar cytotoxicity in PI3K-dependent cancer cell lines [3].

CNS-Penetrant Kinase Inhibitor Development (e.g., Glioblastoma Programs)

The C-7 fluorine atom is predicted to enhance blood-brain barrier permeability and metabolic stability based on well-established fluorine medicinal chemistry principles [1][2]. Drug discovery programs targeting CNS malignancies such as glioblastoma, where the pyrido[3,2-d]pyrimidine scaffold has demonstrated kinase inhibitory activity, can prioritise the 7-fluoro intermediate to improve the CNS exposure of lead candidates. The fluorine atom also provides a convenient ¹⁹F NMR handle for monitoring brain penetration in preclinical biodistribution studies [3].

EGFR Inhibitor Programs Requiring Steric-Tolerant Binding Pockets

The pyrido[3,2-d]pyrimidine isomer exhibits a unique SAR profile in EGFR inhibition: unlike the quinazoline parent series, the [3,2-d] scaffold tolerates steric bulk at the C-6 and C-7 positions without the dramatic potency loss observed in quinazolines [1]. This property makes the 7-fluoro intermediate particularly valuable for designing EGFR inhibitors that occupy extended binding pockets or that incorporate bulky solubilising groups to improve physicochemical properties, a strategy that would fail with the corresponding quinazoline or [2,3-d] pyridopyrimidine starting materials.

PROTAC Warhead Synthesis and Chemical Probe Development

The kinase affinity of pyrido[3,2-d]pyrimidine derivatives positions this scaffold as a versatile warhead for proteolysis-targeting chimeras (PROTACs) and other bifunctional degraders [1]. The 2,4-dichloro-7-fluoropyrido[3,2-d]pyrimidine intermediate enables the introduction of linker attachment points at C-2, C-4, or C-7 while preserving kinase binding affinity. The orthogonal halogen reactivity ensures that linker conjugation can be achieved without scrambling the substitution pattern, a critical requirement for maintaining target engagement in ternary complex formation.

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